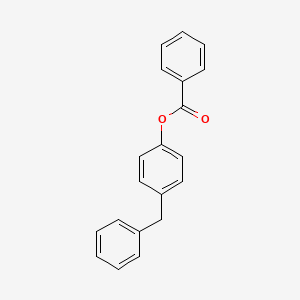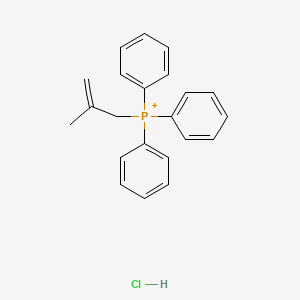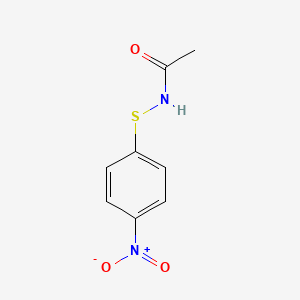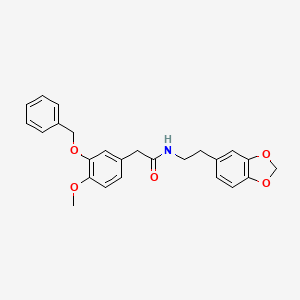
(4-benzylphenyl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylphenyl) benzoate is an organic compound belonging to the class of benzoates. It is characterized by a benzyl group attached to the fourth position of a phenyl ring, which is further esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylphenyl) benzoate typically involves the esterification of 4-benzylphenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-benzylphenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylphenyl) benzoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzyl benzoate, bromobenzyl benzoate.
Wissenschaftliche Forschungsanwendungen
(4-Benzylphenyl) benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of (4-benzylphenyl) benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to proteins or enzymes, altering their activity. The ester group can undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl benzoate: Used as a medication and insect repellent.
Phenyl benzoate: Known for its liquid crystalline properties.
Benzocaine: An anesthetic with a similar ester structure.
Uniqueness
(4-Benzylphenyl) benzoate stands out due to its specific structural configuration, which imparts unique physical and chemical properties. Its benzyl group provides additional reactivity compared to simpler benzoates, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
23450-15-9 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
(4-benzylphenyl) benzoate |
InChI |
InChI=1S/C20H16O2/c21-20(18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI-Schlüssel |
QMMQPXSGXXDYHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077455.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15077462.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
